Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-
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Overview
Description
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two chlorine atoms, a methoxy group, and a phenylmethoxy group, making it a unique and interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multiple steps, starting from readily available starting materials. For Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-, the synthetic route may include:
Nitrification: The starting material undergoes nitrification with nitric acid to prepare an intermediate nitro compound.
Hydrogenation: The nitro compound is then subjected to hydrogenation to form an aniline derivative.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form a phenyl cyano carbamide intermediate.
Cyclohydrolysis: The intermediate undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield the final quinazoline derivative.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and amino derivatives, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6,7-trimethoxyquinazoline
- 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone
- 2,4-diamino-6,7-dimethoxy quinazolines
- 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Uniqueness
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and phenylmethoxy groups, along with chlorine atoms, makes it a versatile compound for various applications .
Properties
CAS No. |
60548-01-8 |
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Molecular Formula |
C16H12Cl2N2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxy-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-21-13-8-12-11(15(17)20-16(18)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
FGRSGWZVPUFPIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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